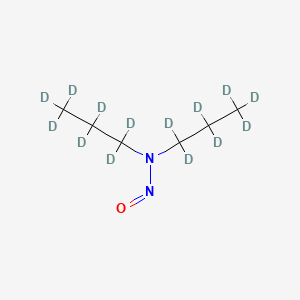

N-Nitrosodipropylamine-d14

説明

N-Nitrosodipropylamine-d14: is a deuterium-labeled derivative of N-Nitrosodipropylamine. It is a stable isotope-labeled compound used primarily in scientific research. The compound has the molecular formula C6D14N2O and a molecular weight of 144.27 g/mol . The deuterium labeling makes it particularly useful in various analytical and research applications, especially in the study of pharmacokinetics and metabolic profiling.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitrosodipropylamine-d14 typically involves the nitrosation of dipropylamine-d14. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction proceeds as follows:

- The mixture is acidified with hydrochloric acid .

- The reaction mixture is stirred at a low temperature to facilitate the nitrosation process.

- The product, this compound, is then extracted and purified using standard techniques such as distillation or chromatography .

Dipropylamine-d14: is dissolved in an aqueous solution.

Sodium nitrite: is added to the solution.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk handling: of dipropylamine-d14 and nitrosating agents.

Automated reaction systems: to control temperature, pH, and reaction time.

Large-scale purification: methods like continuous distillation and high-performance liquid chromatography to ensure high purity and yield.

化学反応の分析

Types of Reactions: N-Nitrosodipropylamine-d14 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products:

Oxidation products: Nitroso derivatives.

Reduction products: Amines.

Substitution products: Various substituted nitrosamines.

科学的研究の応用

N-Nitrosodipropylamine-d14 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.

Metabolic Profiling: Helps in tracing metabolic pathways and identifying metabolites.

Environmental Studies: Used as a tracer to study the fate and transport of nitrosamines in the environment.

Toxicology: Helps in understanding the toxicological effects of nitrosamines and their metabolites.

作用機序

The mechanism of action of N-Nitrosodipropylamine-d14 involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential mutagenic and carcinogenic effects. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic pathways and interactions .

類似化合物との比較

- N-Nitrosodipropylamine

- N-Nitrosodiisopropylamine

- N-Nitrosoethylisopropylamine

Comparison: N-Nitrosodipropylamine-d14 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. Compared to its non-deuterated counterparts, it offers better insights into metabolic processes and environmental fate due to its distinguishable isotopic signature .

生物活性

N-Nitrosodipropylamine-d14 (NDPA-d14) is a deuterated analog of N-nitrosodipropylamine, a compound of significant interest due to its biological activity and potential carcinogenicity. This article reviews the biological effects, mutagenic properties, and risk assessments associated with NDPA-d14, supported by data tables and relevant case studies.

- Chemical Name: N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)nitrous amide

- CAS Number: 93951-96-3

- Molecular Formula: C6D14N2O

- Molecular Weight: 144.27 g/mol

- Density: 1.013 g/mL at 25ºC

- Boiling Point: 206ºC

- Flash Point: 265ºC

Mutagenicity

Research indicates that NDPA-d14 exhibits mutagenic properties, particularly in liver cell-mediated assays. The mutagenic activity of NDPA-d14 has been compared with various nitrosamines using the Ames test and other assays. A study found that the liver cell-mediated assay showed a greater mutagenic response than bacterial assays, suggesting that NDPA-d14 may be more potent in specific biological contexts .

Table 1: Comparison of Mutagenic Potency of Nitrosamines

| Compound | Ames Test Result | Liver Cell-Mediated Assay Result |

|---|---|---|

| N-Nitrosodipropylamine | Moderate | High |

| N-Nitrosodiethylamine | Low | Moderate |

| N-Nitrosomethylamine | High | Very High |

| This compound | TBD | TBD |

TBD: To Be Determined based on further studies.

Carcinogenicity

NDPA-d14 is classified among nitrosamines that have shown carcinogenic potential in animal studies. The carcinogenic effects are thought to arise from the formation of reactive intermediates that can interact with DNA, leading to mutations and subsequent tumor formation. The relative potency of NDPA-d14 compared to other nitrosamines indicates a need for further investigation into its long-term effects on human health .

Case Studies

-

Case Study: Risk Assessment in Recycled Water

A comprehensive assessment was conducted on the presence of NDPA-d14 in recycled water systems. The study highlighted the need for stringent monitoring due to its potential health risks associated with human exposure through drinking water . -

Case Study: Analytical Methods for Detection

A study comparing various analytical techniques found that gas chromatography-tandem mass spectrometry (GC-MS/MS) was effective for detecting NDPA-d14 in environmental samples. This method provided high sensitivity and specificity, crucial for assessing exposure levels in contaminated sites .

Risk Assessment and Regulatory Implications

The potential health risks posed by NDPA-d14 necessitate careful regulatory consideration. Risk assessments have indicated that while NDPA-d14 is present at low concentrations in some environments, its mutagenic properties warrant ongoing surveillance and research into safe exposure limits.

Table 2: Regulatory Guidelines for Nitrosamines

| Compound | Maximum Allowable Concentration (µg/L) | Regulatory Body |

|---|---|---|

| N-Nitrosodipropylamine | 10 | EPA |

| N-Nitrosodiethylamine | 5 | FDA |

| This compound | TBD | TBD |

TBD: To Be Determined based on ongoing research.

特性

IUPAC Name |

N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-5-8(7-9)6-4-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKFDHTUAUWZPQ-ZLKPZJALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-96-3 | |

| Record name | 93951-96-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Why is N-Nitrosodipropylamine-d14 used in this research?

A1: this compound serves as an internal standard in the isotope dilution gas chromatography-mass spectrometry (GC-MS) method for quantifying N-nitrosamines (NAs) in soy sauce []. This means it is added to the soy sauce samples at a known concentration before analysis.

Q2: What are the benefits of using an internal standard like this compound?

A2: Using an internal standard like this compound offers several advantages []:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。